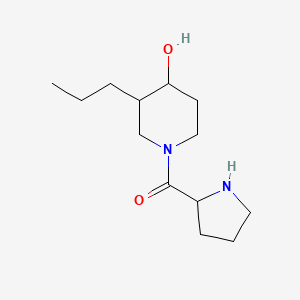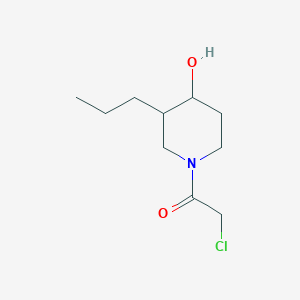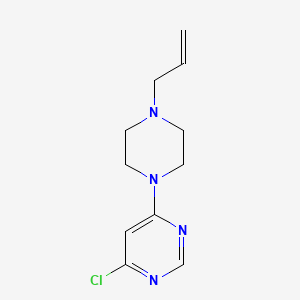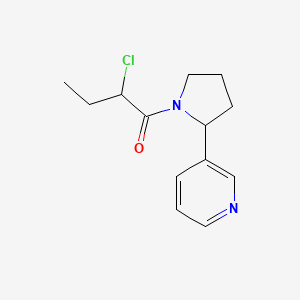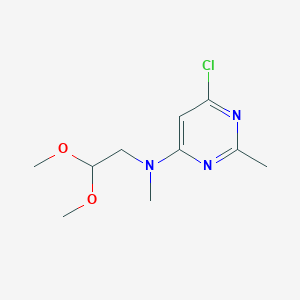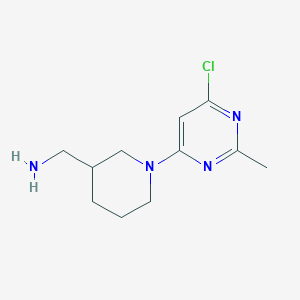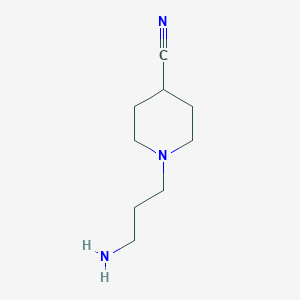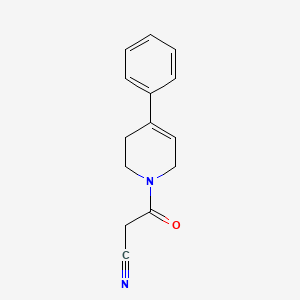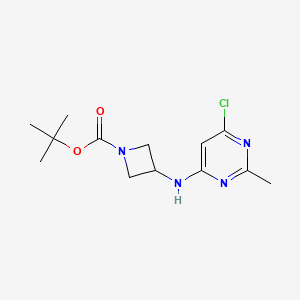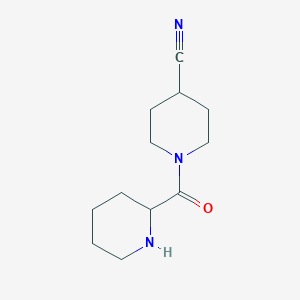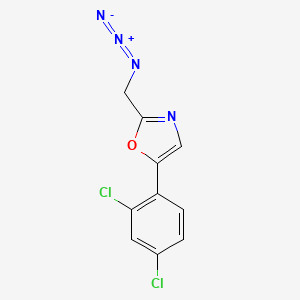
2-(Azidomethyl)-5-(2,4-dichlorophenyl)oxazole
説明
2-(Azidomethyl)-5-(2,4-dichlorophenyl)oxazole, also known as AZD-DC, is an organic compound that has been used in a variety of scientific research applications. It is a heterocyclic molecule that contains an azido group and a phenyl group, and has been used in the synthesis of various compounds, including those that are biologically active. In recent years, AZD-DC has been studied for its potential applications in drug discovery and development, as well as its biochemical and physiological effects. In
科学的研究の応用
Coordination Chemistry and Asymmetric Synthesis
Oxazoline ligands, including those derived from oxazole structures, have been extensively studied for their use in coordination chemistry and asymmetric synthesis. These ligands offer versatility in design, straightforward synthesis from readily available precursors, and the ability to modulate chiral centers near donor atoms. They are pivotal in transition metal-catalyzed asymmetric organic syntheses (Gómez, Muller, & Rocamora, 1999).
Synthetic Methodology
Oxazoles serve as reactive scaffolds for synthetic elaboration, particularly in the preparation of alkylamino-, alkylthio-, and alkoxy-(methyl) oxazoles. Their halomethyl derivatives, such as 2-(halomethyl)oxazoles, are employed in substitution reactions due to their effective reactivity (Patil & Luzzio, 2016).
Bioorganic Chemistry
Research has identified oxazoles as potential inhibitors of amyloid fibril formation, with specific substitutions on the oxazole ring significantly reducing amyloidogenesis. This indicates the therapeutic potential of oxazole derivatives in treating diseases associated with amyloid fibrils (Razavi et al., 2005).
Materials Science
Oxazole derivatives have been explored for their photophysical properties and nonlinear optical behavior. Novel oxazol-5-ones with specific substitutions have shown significant third-order nonlinear optical properties, indicating their potential use in optical limiting applications (Murthy et al., 2013).
Chemical Synthesis
An efficient protocol for the synthesis of 2-(azidomethyl)oxazoles via a continuous-flow process has been developed. This methodology involves the thermolysis of vinyl azides to generate azirines, followed by reaction with bromoacetyl bromide and subsequent treatment with NaN3 to yield azido oxazoles. This represents a novel approach to synthesizing this functional group in oxazoles (Rossa, Suveges, Sá, Cantillo, & Kappe, 2018).
特性
IUPAC Name |
2-(azidomethyl)-5-(2,4-dichlorophenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N4O/c11-6-1-2-7(8(12)3-6)9-4-14-10(17-9)5-15-16-13/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHAFPHDQJUTUEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CN=C(O2)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



